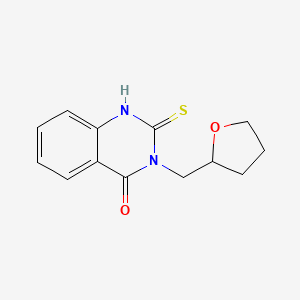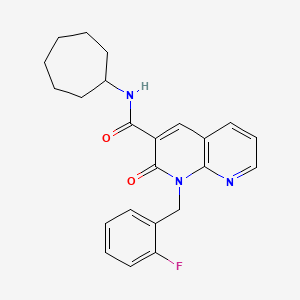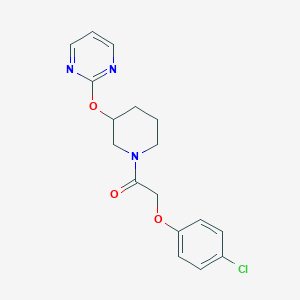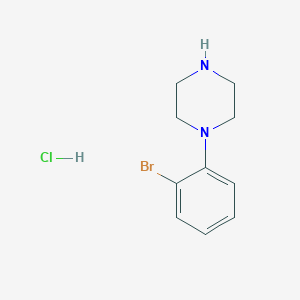![molecular formula C28H26ClFN2O3S B2739742 1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one CAS No. 892759-34-1](/img/structure/B2739742.png)
1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The presence of these groups can greatly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group and the fluorine atom in this compound could influence its solubility, reactivity, and other properties.Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Quinoline derivatives are synthesized through various chemical transformations, including cycloaddition reactions, sulfone syntheses, and remote sulfonylation, showcasing their versatility in organic synthesis. For instance, Lenihan and Shechter (1999) explored the synthesis and conversions of substituted benzyl-p-tolyl sulfones to o-quinodimethanes, highlighting the synthetic utility of quinoline sulfones in generating diverse molecular structures Lenihan & Shechter, 1999. Similarly, Xia et al. (2016) developed an efficient remote sulfonylation of aminoquinolines with sodium sulfinates, presenting an environmentally friendly approach to functionalize quinoline derivatives Xia et al., 2016.
Biological Activities and Applications
Quinoline and naphthyridine derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. For example, Patel et al. (2010) synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone and evaluated their antibacterial and antifungal activities, demonstrating the potential of quinoline derivatives as antimicrobial agents Patel, J. C. Patel, & V. Patel, 2010. Additionally, Arepalli et al. (2018) developed 2-sulfonated-benzo[f][1,7]naphthyridines through a metal-free synthetic method and assessed their cytotoxic activities against various cancer cell lines, underscoring their potential in cancer research Arepalli et al., 2018.
Analytical and Sensing Applications
Quinoline derivatives have also been utilized in the development of analytical tools and sensors. Nolan et al. (2005) presented the synthesis of fluorescein-based dyes derivatized with aminoquinoline for sensing biological Zn(II), demonstrating the application of quinoline derivatives in biological sensing and imaging Nolan et al., 2005.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26ClFN2O3S/c1-19-7-6-12-31(16-19)26-15-25-23(14-24(26)30)28(33)27(18-32(25)17-20-8-3-2-4-9-20)36(34,35)22-11-5-10-21(29)13-22/h2-5,8-11,13-15,18-19H,6-7,12,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUCNKIPWGLYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC=C4)Cl)CC5=CC=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3,4-dichlorophenyl)methyl]-4-oxidanylidene-1-piperidin-4-yl-~{N}-pyridin-4-yl-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2739660.png)

(prop-2-yn-1-yl)amine](/img/structure/B2739664.png)


![Ethyl 4-((4-((4,6-difluorobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2739670.png)
![N-(2-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2739675.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2739676.png)
![4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B2739677.png)


![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2739680.png)
![6-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2739681.png)